Home > Products > Screening Compounds P111612 > Phenformin hydrochloride
Phenformin hydrochloride - 834-28-6

Phenformin hydrochloride

Catalog Number: EVT-279431
CAS Number: 834-28-6
Molecular Formula: C10H15N5.ClH
C10H16ClN5
Molecular Weight: 241.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenformin hydrochloride is a biguanide compound that has been used in scientific research to investigate its potential applications in various fields. [] It is classified as a hypoglycemic agent due to its ability to lower blood glucose levels. [] Phenformin hydrochloride has been a subject of scientific interest due to its unique chemical properties and its potential for interacting with biological systems. []

Classification

Phenformin hydrochloride is classified as an oral hypoglycemic agent. It acts primarily by enhancing insulin sensitivity and reducing hepatic glucose production. Its chemical structure is characterized by the presence of a phenethyl group, which distinguishes it from other biguanides like metformin.

Synthesis Analysis

The synthesis of phenformin hydrochloride typically involves the reaction of phenethylamine with guanidine or its derivatives. The general synthetic route can be outlined as follows:

  1. Formation of Phenformin:
    • Reactants: Phenethylamine and guanidine.
    • Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
    • Reaction Type: This is a condensation reaction that forms phenformin, which is then converted to its hydrochloride salt.
  2. Formation of Hydrochloride Salt:
    • Process: The phenformin base is treated with hydrochloric acid to yield phenformin hydrochloride.
    • Purification: The product is typically purified by recrystallization from suitable solvents.

The synthesis parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Phenformin hydrochloride has the chemical formula C10H16ClN5C_{10}H_{16}ClN_5 and a molecular weight of approximately 233.72 g/mol. Its structural characteristics include:

  • Molecular Geometry: The compound features a central guanidine moiety linked to a phenethyl group, which contributes to its biological activity.
  • Functional Groups: The presence of amino and imino groups plays a crucial role in its mechanism of action.
  • Nuclear Magnetic Resonance Spectrum: The compound displays distinct peaks corresponding to its hydrogen and nitrogen atoms, facilitating structural elucidation .
Chemical Reactions Analysis

Phenformin hydrochloride participates in various chemical reactions relevant to its pharmacological properties:

  1. Degradation Reactions: Under acidic or basic conditions, phenformin can hydrolyze, leading to the formation of less active or inactive metabolites.
  2. Complexation with Metal Ions: It can form complexes with transition metals, which may influence its bioavailability and efficacy.
  3. Reactions with Reactive Oxygen Species: As an active pharmaceutical ingredient, it may interact with oxidative species in biological systems, impacting cellular metabolism.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with phenformin hydrochloride.

Mechanism of Action

Phenformin hydrochloride primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The mechanism can be summarized as follows:

  1. Activation of AMPK: By increasing the AMP/ATP ratio within cells, phenformin activates AMPK, which subsequently enhances glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis in the liver.
  2. Inhibition of Mitochondrial Respiration: Phenformin may inhibit complex I of the mitochondrial respiratory chain, leading to increased lactate levels—a factor contributing to lactic acidosis observed in some patients.
  3. Effects on Tumor Cells: Research indicates that phenformin may selectively inhibit tumor cell proliferation by inducing metabolic stress .
Physical and Chemical Properties Analysis

Phenformin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white crystalline powder or solid.
  • Solubility: Highly soluble in water and ethanol, facilitating its formulation into various pharmaceutical preparations.
  • Melting Point: The melting point is approximately 220 °C, indicating stability under normal storage conditions.
  • pH Range: The pH of aqueous solutions typically ranges from 4 to 6, affecting its absorption and bioavailability .
Applications

Despite its withdrawal from general clinical use due to safety concerns, phenformin hydrochloride continues to have significant scientific applications:

  1. Research in Diabetes Management: Studies investigate its role in enhancing insulin sensitivity and potential benefits over metformin.
  2. Cancer Research: Its ability to activate AMPK has led researchers to explore its use in cancer therapy, particularly in targeting metabolic pathways unique to tumor cells .
  3. Analytical Chemistry: Techniques such as molecular imprinting technology are employed for sensitive detection methods in biological samples .
Chemical and Pharmacological Foundations of Phenformin Hydrochloride

Structural Characteristics and Physicochemical Properties

Phenformin hydrochloride (1-(diaminomethylidene)-2-(2-phenylethyl)guanidine hydrochloride) is a biguanide derivative with the empirical formula C₁₀H₁₅N₅·HCl and a molecular weight of 241.72 g/mol. Its structure comprises a phenethyl group linked to a biguanide moiety, forming a cationic species at physiological pH. The hydrochloride salt crystallizes as a white powder with a melting point of 175–178°C. It exhibits moderate aqueous solubility (48 mg/mL at 25°C) but is insoluble in chloroform, ether, and dimethyl sulfoxide (DMSO). The compound’s dissociation constants (pKa values) are 2.7 (protonated biguanide) and 11.8 (phenethyl amine), indicating dual acid-base character [5] [9] [10].

A key physicochemical distinction from metformin is phenformin’s enhanced lipophilicity. Chromatographic studies using reversed-phase thin-layer chromatography (RP-TLC) determined its lipophilicity parameter (Rᴍᴡ) as −0.37 to 0.15, compared to metformin’s −1.21 to −0.70. This higher lipophilicity, quantified by a calculated logP of −0.8, arises from the hydrophobic phenethyl group, which facilitates greater membrane permeability and mitochondrial accumulation [1] [10].

Table 1: Physicochemical Properties of Phenformin Hydrochloride

PropertyValueMethod/Reference
Molecular FormulaC₁₀H₁₅N₅·HCl [5] [9]
Molecular Weight241.72 g/mol [5] [9]
Melting Point175–178°C [10]
Water Solubility48 mg/mL (25°C) [8] [9]
LogP (Lipophilicity)−0.8 (experimental) [10]
Rᴍᴡ (Chromatographic)−0.37 to 0.15 [1]
pKa2.7, 11.8 [10]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption: Phenformin hydrochloride is rapidly absorbed following oral administration, with peak plasma concentrations (0.08–0.18 mg/L) achieved within 3 hours. Interindividual variability in absorption kinetics correlates with debrisoquine metabolism phenotypes, indicating genetic influences on bioavailability [6] [10].

Distribution: The drug exhibits moderate plasma protein binding (12–20%) and a volume of distribution reflecting tissue sequestration. Its lipophilicity enables efficient penetration into mitochondria-rich tissues like liver, muscle, and neoplasms. Steady-state plasma concentrations reach 0.10–0.24 mg/L during chronic dosing [6] [10].

Metabolism: Hepatic cytochrome P450 enzymes (primarily CYP2D6) hydroxylate phenformin at the aromatic ring, forming 4-hydroxyphenformin as the primary metabolite. This metabolite undergoes glucuronidation before excretion. Approximately 50% of an administered dose is eliminated unchanged in urine within 24 hours, while 33% is excreted as the hydroxylated conjugate. Poor metabolizers of debrisoquine (CYP2D6 deficiency) exhibit elevated plasma phenformin levels due to reduced hydroxylation capacity [6] [10].

Excretion: Renal clearance accounts for >90% of elimination, with a plasma half-life of 10–15 hours. The prolonged half-life compared to metformin (3–6 hours) reflects phenformin’s lower renal tubular secretion rate and higher tissue binding [6] [10].

Table 2: Pharmacokinetic Parameters of Phenformin Hydrochloride

ParameterValueDetails
BioavailabilityRapid, completeDose-dependent
Tₘₐₓ (Time to peak)3 hoursSingle 50 mg dose
Cₘₐₓ (Peak plasma)0.08–0.18 mg/LSingle 50 mg dose
Plasma Protein Binding12–20%Moderate affinity
Primary Metabolite4-Hydroxyphenformin glucuronideCYP2D6-mediated hydroxylation
Elimination Half-life10–15 hoursBiphasic kinetics
Renal Excretion50% (unchanged in 24 h)Active secretion
Total Clearance400–600 mL/minRenal-dependent

Pharmacodynamics: Mitochondrial Complex I Inhibition and AMPK Activation Mechanisms

Phenformin’s primary pharmacodynamic action is the selective inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). At therapeutic concentrations (1–5 mM), it suppresses electron transfer from NADH to ubiquinone, reducing proton pumping across the inner mitochondrial membrane. This inhibition depletes ATP and increases the AMP:ATP ratio by >70% within minutes. Phenformin’s potency in Complex I inhibition is approximately 50-fold greater than metformin due to its superior membrane permeability and mitochondrial accumulation [3] [7] [8].

The energy crisis triggered by ATP depletion activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Phenformin induces AMPK phosphorylation at Thr¹⁷², enhancing its catalytic activity by 3–5 fold. Activated AMPK phosphorylates downstream targets:

  • Acetyl-CoA carboxylase (ACC): Phosphorylation at Ser⁷⁹ inhibits fatty acid synthesis.
  • Raptor: Phosphorylation suppresses mechanistic target of rapamycin complex 1 (mTORC1) signaling, reducing protein translation and cell proliferation.
  • TSC2: Phosphorylation stabilizes the tuberous sclerosis complex, further inhibiting mTORC1 [3] [8].

In cancer cells, phenformin also activates the unfolded protein response (UPR) via AMPK-dependent pathways. It phosphorylates endoplasmic reticulum (ER) stress sensors IRE1α and PERK, leading to XBP1 splicing and eIF2α phosphorylation. This UPR activation contributes to phenformin’s cytotoxic effects in neoplasms by inducing pro-apoptotic factors like CHOP [3].

Comparative Pharmacological Profiles: Phenformin vs. Metformin and Other Biguanides

Phenformin and metformin share a biguanide core but differ critically in side-chain chemistry: phenformin features a lipophilic phenethyl group, whereas metformin has two methyl groups. This structural divergence drives significant pharmacological contrasts:

Mitochondrial Inhibition: Phenformin is a 50-fold more potent Complex I inhibitor than metformin (IC₅₀ = 15.6 μM vs. 780 μM). Its hydrophobic phenethyl chain enhances mitochondrial membrane partitioning, achieving higher intramitochondrial concentrations. This potency translates to stronger AMPK activation and mTOR suppression in tumor models [7] [8] [10].

Lipophilicity and Tissue Distribution: Phenformin’s logP (−0.8) exceeds metformin’s (−1.47), conferring 3–5-fold greater cellular uptake. Consequently, phenformin accumulates more efficiently in muscle, liver, and solid tumors. Chromatographic Rᴍᴡ values confirm this: phenformin averages −0.11 (hydrophilic) versus metformin’s −0.95 (highly hydrophilic) [1] [10].

Metabolism and Elimination: Unlike metformin (excreted unchanged), phenformin undergoes extensive CYP2D6-mediated hydroxylation. This metabolic pathway creates drug-drug interaction risks and polymorphic variability absent with metformin. Renal clearance of phenformin is slower (t₁/₂ = 10–15 h vs. 3–6 h), prolonging tissue exposure [6] [10].

Downstream Signaling: Both drugs inhibit mTORC1, but phenformin additionally triggers IRE1α-dependent UPR activation—a mechanism not observed with metformin. Phenformin also exhibits superior anticancer effects in preclinical studies, eradicating cancer stem cells resistant to metformin [3] [7].

Table 3: Pharmacological Comparison of Phenformin and Metformin

ParameterPhenforminMetforminPharmacological Impact
Side ChainPhenethylDimethylDetermines lipophilicity
LogP/Rᴍᴡ−0.8 / −0.37 to 0.15−1.47 / −1.21 to −0.70Higher tissue penetration (phenformin)
Complex I IC₅₀15.6 μM780 μM50-fold greater potency (phenformin)
AMPK Activation3–5 fold increase2–3 fold increaseStronger metabolic effects (phenformin)
Primary MetabolismCYP2D6 hydroxylationNone (renal excretion)Polymorphic variability (phenformin)
Elimination Half-life10–15 hours3–6 hoursProlonged action (phenformin)
UPR ActivationIRE1α/PERK phosphorylationMinimal effectEnhanced cytotoxicity (phenformin)

Imeglimin, a cyclic biguanide derivative, contrasts with both agents. It preserves mitochondrial function while improving glucose sensitivity, lacking Complex I inhibition. This fundamental difference eliminates the lactic acidosis risk associated with phenformin but may reduce anticancer efficacy [4].

Properties

CAS Number

834-28-6

Product Name

Phenformin hydrochloride

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride

Molecular Formula

C10H15N5.ClH
C10H16ClN5

Molecular Weight

241.72 g/mol

InChI

InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H

InChI Key

YSUCWSWKRIOILX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Synonyms

PHENFORMIN HYDROCHLORIDE; 834-28-6; Phenformin HCl; Meltrol; Dipar; Meltrol-50

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.